molecular formula C19H16N6O3S2 B10869655 ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10869655
M. Wt: 440.5 g/mol
InChI Key: XIUMHAPFBAFUSR-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a tetrazole ring, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting phenylhydrazine with nitriles in the presence of a suitable catalyst.

    Coupling Reactions: The benzothiazole and tetrazole intermediates are then coupled using reagents such as acyl chlorides or anhydrides to form the desired compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or tetrazole rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or tetrazole rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole or tetrazole derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.

    Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.

    Ethyl Ester Derivatives: Compounds with similar ethyl ester groups but different core structures.

The uniqueness of ETHYL 2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16N6O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C19H16N6O3S2/c1-2-28-17(27)12-8-9-14-15(10-12)30-18(20-14)21-16(26)11-29-19-22-23-24-25(19)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,21,26)

InChI Key

XIUMHAPFBAFUSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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